molecular formula C12H7ClN2OS B7787964 2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7787964
M. Wt: 262.72 g/mol
InChI Key: UBDOBJDAGOZXEN-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method . This process ensures the efficient formation of the desired compound with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and sustainability. The use of continuous flow reactors and advanced purification techniques are employed to achieve large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.

Scientific Research Applications

The compound “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

The compound “2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(16)15-11/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOBJDAGOZXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=C(N2)C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=C(N2)C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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